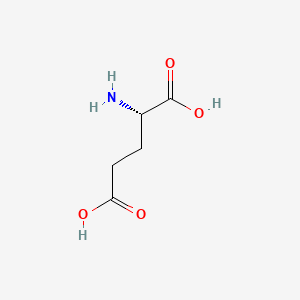
Glutamic acid
Vue d'ensemble
Description
Glutamic acid (Glu) is an essential amino acid found in proteins and is present in most living organisms. It is one of the most abundant amino acids in the human body and is involved in a variety of metabolic pathways. Glu plays an important role in the synthesis of proteins, neurotransmitter synthesis and energy metabolism. In addition, Glu is also involved in the regulation of gene expression and cell signaling.
Applications De Recherche Scientifique
Flavor Enhancement and Salt Reduction
Glutamic acid, particularly in the form of monosodium glutamate (MSG), has been studied for its capacity to enhance the salty taste in foods with reduced sodium chloride content. Research has shown that glutamates like MSG and monoammonium glutamate (MAG) are more effective at enhancing salty taste compared to treatments involving nucleotides like disodium inosinate (IMP) and disodium guanylate (GMP). This property of this compound is significant in developing low-sodium food products, contributing to healthier dietary options without compromising taste (Rocha et al., 2020).
Neurotransmission and Neuroprotection
This compound plays a crucial role as an excitatory neurotransmitter in the mammalian central nervous system. Its excessive levels are associated with neurodegenerative disorders like cerebral ischemia, epilepsy, and Alzheimer's disease. Studies have focused on developing glutamate receptor antagonists as potential therapeutic agents for these conditions. These antagonists, targeting receptors like NMDA and AMPA, show promise as neuroprotectants in various neurodegenerative diseases (Catarzi et al., 2007).
Glutamate Transporters in Disease
Research on high-affinity glutamate transporters, such as the glutamate/aspartate transporter and excitatory amino acid carrier 1, has revealed their importance in neurotransmission termination and glutamate clearance. Abnormal functioning of these transporters is implicated in neurodegenerative diseases like amyotrophic lateral sclerosis and Alzheimer's disease. Understanding the regulatory mechanisms of these transporters is vital for developing pharmacological interventions for these conditions (Gegelashvili & Schousboe, 1997).
Nutritional Role and Clinical Applications
This compound, as glutamine, serves as a key nutrient, especially in conditions of stress or illness. It acts as a fuel for rapidly proliferating cells, regulates acid-base balance, and is a precursor for various biological molecules. Supplemental glutamine is proposed for use in critically ill patients, enhancing nutritional management and potentially reducing hospital stay (Lacey & Wilmore, 2009).
Electrochemical Sensing and Detection
Glutamate sensors, particularly those based on micro and nanostructured electrode platforms, have gained attention due to their applications in clinical and food processing industries. The evolution of these sensors, their design, and performance characteristics are crucial for detecting glutamate in various contexts, enhancing the sensitivity, stability, and reproducibility of glutamate measurements (Jamal et al., 2018).
Biosynthesis and Fermentation
Studies on lactic acid bacteria from fermented foods have demonstrated their potential for this compound biosynthesis. These bacteria can convert glutamate to other compounds like γ-aminobutyric acid (GABA), highlighting their significance in producing glutamate-enriched functional foods (Ishak et al., 2017).
Medical Applications in Occupational Health
This compound has been evaluated for its efficacy in treating early signs of occupational fluorosis. Its use has shown promise in preventing the progression of metabolic disorders in workers exposed to fluoride compounds, suggesting a potential therapeutic role in occupational health settings (Grekhova Td et al., 1994).
Mécanisme D'action
Target of Action
Glutamic acid, also known as glutamate, primarily targets glutamate receptors in the brain . These receptors are categorized into two types: ionotropic and metabotropic . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . These receptors play a crucial role in transmitting signals in the brain, contributing to learning and memory .
Mode of Action
Glutamate interacts with its targets, the glutamate receptors, by binding to them and activating them . This activation triggers a series of events leading to the transmission of signals in the brain . . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
Glutamate is involved in several biochemical pathways. It is synthesized from α-ketoglutarate, an intermediate molecule generated during the Krebs Cycle . Glutamate can also be synthesized from glutamine in the central nervous system through the glutamate-glutamine cycle . Furthermore, glutamate plays a role in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in GABAergic neurons .
Pharmacokinetics
This compound exhibits rapid absorption and elimination in the body . There is no significant change in the baseline (pre-dose) this compound concentration throughout its use, indicating no drug accumulation . Its pharmacokinetics can be best described by a one-compartment model with first-order kinetics .
Result of Action
The action of this compound has profound effects at the molecular and cellular levels. As the most abundant excitatory neurotransmitter in the vertebrate nervous system, glutamate regulates appetite, thinking (cognition), increases gut motility, optimizes learning, modulates memory, improves libido, decreases sleep, and contributes to oxidative stress . It also helps nerve cells in the brain send and receive information from other cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the form in which this compound exists. Under physiological conditions (pH 7), this compound is almost always glutamate, as it loses its positive charge and exists mostly in its negatively charged form . This is important as glutamate is the form that is abundant in the human body and plays a vital role in the central nervous system .
Safety and Hazards
Glutamic acid may form combustible dust concentrations in air . It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
Orientations Futures
Glutamic acid has a versatile role in cell metabolism, participating in TCA cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . This implies that clinical and epidemiological studies are required to assess the potential neuronal harm arising from excessive intake of exogenous this compound .
Analyse Biochimique
Biochemical Properties
Glutamic acid participates in several biochemical reactions. It interacts with enzymes such as glutamate dehydrogenase and glutamate synthase, which are involved in its synthesis and degradation . This compound also interacts with various proteins and biomolecules, contributing to the structure and function of these molecules .
Cellular Effects
This compound influences various types of cells and cellular processes. It plays a crucial role in cell signaling pathways, particularly in the nervous system where it acts as a neurotransmitter . This compound also impacts gene expression and cellular metabolism, influencing the production of other amino acids and the energy production process .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzymes. It can activate or inhibit enzymes, influencing the rate of biochemical reactions . This compound also influences gene expression, impacting the production of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is a stable molecule, but it can degrade under certain conditions . Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels . This compound is a key player in the citric acid cycle, playing a crucial role in energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters. It can bind to proteins, influencing its localization or accumulation . The distribution of this compound is crucial for its function, particularly in the nervous system where it acts as a neurotransmitter .
Subcellular Localization
This compound is localized in various subcellular compartments. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its function, influencing its activity and interactions with other molecules .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Glutamic acid involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Acrylonitrile", "Ammonia", "Hydrogen cyanide", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Sodium sulfite", "Sodium bisulfite", "Sodium nitrate", "Sodium chloride", "Sodium carbonate", "Sodium bicarbonate", "Sodium hydrogencarbonate", "Sodium acetate", "Sodium ethoxide", "Sodium methoxide", "Sodium amide", "Sodium hydride", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium azide", "Sodium nitroprusside", "Sodium thiosulfate", "Sodium sulfide", "Sodium sulfate", "Sodium metabisulfite", "Sodium pyruvate", "Sodium succinate", "Sodium fumarate", "Sodium malate", "Sodium oxalate", "Sodium citrate", "Sodium tartrate", "Sodium benzoate", "Sodium salicylate", "Sodium phenolate", "Sodium phenoxide", "Sodium phthalate", "Sodium carbonate monohydrate", "Sodium bicarbonate monohydrate", "Sodium hydrogencarbonate monohydrate", "Sodium acetate trihydrate", "Sodium ethoxide trihydrate", "Sodium methoxide monohydrate", "Sodium amide monohydrate", "Sodium hydride monohydrate", "Sodium borohydride tetrahydrate", "Sodium cyanoborohydride trihydrate", "Sodium azide trihydrate", "Sodium nitroprusside pentahydrate", "Sodium thiosulfate pentahydrate", "Sodium sulfide nonahydrate", "Sodium sulfate decahydrate", "Sodium metabisulfite monohydrate", "Sodium pyruvate monohydrate", "Sodium succinate hexahydrate", "Sodium fumarate dihydrate", "Sodium malate monohydrate", "Sodium oxalate monohydrate", "Sodium citrate dihydrate", "Sodium tartrate dihydrate", "Sodium benzoate trihydrate", "Sodium salicylate trihydrate", "Sodium phenolate monohydrate", "Sodium phenoxide monohydrate", "Sodium phthalate dihydrate", "Sodium carbonate anhydrous", "Sodium bicarbonate anhydrous", "Sodium hydrogencarbonate anhydrous", "Sodium acetate anhydrous", "Sodium ethoxide anhydrous", "Sodium methoxide anhydrous", "Sodium amide anhydrous", "Sodium hydride anhydrous", "Sodium borohydride anhydrous", "Sodium cyanoborohydride anhydrous", "Sodium azide anhydrous", "Sodium nitroprusside anhydrous", "Sodium thiosulfate anhydrous", "Sodium sulfide anhydrous", "Sodium sulfate anhydrous", "Sodium metabisulfite anhydrous", "Sodium pyruvate anhydrous", "Sodium succinate anhydrous", "Sodium fumarate anhydrous", "Sodium malate anhydrous", "Sodium oxalate anhydrous", "Sodium citrate anhydrous", "Sodium tartrate anhydrous", "Sodium benzoate anhydrous", "Sodium salicylate anhydrous", "Sodium phenolate anhydrous", "Sodium phenoxide anhydrous", "Sodium phthalate anhydrous", "Ammonium chloride", "Ammonium sulfate", "Ammonium nitrate", "Ammonium carbonate", "Ammonium bicarbonate", "Ammonium hydrogencarbonate", "Ammonium acetate", "Ammonium ethoxide", "Ammonium methoxide", "Ammonium amide", "Ammonium hydride", "Ammonium borohydride", "Ammonium cyanoborohydride", "Ammonium azide", "Ammonium nitroprusside", "Ammonium thiosulfate", "Ammonium sulfide", "Ammonium sulfate monohydrate", "Ammonium pyruvate", "Ammonium succinate", "Ammonium fumarate", "Ammonium malate", "Ammonium oxalate", "Ammonium citrate", "Ammonium tartrate", "Ammonium benzoate", "Ammonium salicylate", "Ammonium phenolate", "Ammonium phenoxide", "Ammonium phthalate", "Ammonium chloride anhydrous", "Ammonium sulfate anhydrous", "Ammonium nitrate anhydrous", "Ammonium carbonate anhydrous", "Ammonium bicarbonate anhydrous", "Ammonium hydrogencarbonate anhydrous", "Ammonium acetate anhydrous", "Ammonium ethoxide anhydrous", "Ammonium methoxide anhydrous", "Ammonium amide anhydrous", "Ammonium hydride anhydrous", "Ammonium borohydride anhydrous", "Ammonium cyanoborohydride anhydrous", "Ammonium azide anhydrous", "Ammonium nitroprusside anhydrous", "Ammonium thiosulfate anhydrous", "Ammonium sulfide anhydrous", "Ammonium sulfate anhydrous", "Ammonium pyruvate anhydrous", "Ammonium succinate anhydrous", "Ammonium fumarate anhydrous", "Ammonium malate anhydrous", "Ammonium oxalate anhydrous", "Ammonium citrate anhydrous", "Ammonium tartrate anhydrous", "Ammonium benzoate anhydrous", "Ammonium salicylate anhydrous", "Ammonium phenolate anhydrous", "Ammonium phenoxide anhydrous", "Ammonium phthalate anhydrous" ], "Reaction": [ "The synthesis of Glutamic acid can be achieved through the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide in the presence of sulfuric acid.", "The resulting product is an amino acid nitrile, which can be hydrolyzed to the corresponding amino acid using either acid or base.", "In the case of Glutamic acid, the nitrile can be hydrolyzed using sodium hydroxide to yield the desired product.", "The overall reaction can be represented as follows: Acrylonitrile + Ammonia + Hydrogen cyanide + Sulfuric acid + Sodium hydroxide → Glutamic acid" ] } | |
| 25513-46-6 | |
Formule moléculaire |
C5H8NNaO4 |
Poids moléculaire |
169.11 g/mol |
Nom IUPAC |
sodium;2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1 |
Clé InChI |
LPUQAYUQRXPFSQ-UHFFFAOYSA-M |
SMILES isomérique |
C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
Point d'ébullition |
Sublimes at 175 °C |
Color/Form |
Orthorhombic plates from dilute alcohol |
Densité |
1.538 g/cu cm at 20 °C |
melting_point |
213 °C (OECD Guideline 102 (Melting point / Melting Range)) |
| 56-86-0 6106-04-3 |
|
Description physique |
White powder; [Sigma-Aldrich MSDS] |
Pictogrammes |
Corrosive |
Numéros CAS associés |
25513-46-6 138-15-8 (unspecified hydrochloride) 16690-92-9 (di-hydrochloride salt) 19238-49-4 (unspecified calcium salt) 19473-49-5 (mono-potassium salt) 24595-14-0 (unspecified potassium salt) 55695-80-2 (mono-lithium salt) 7558-63-6 (mono-ammonium salt) |
Séquence |
E |
Durée de conservation |
Stable under recommended storage conditions. /L-Glutamic acid hydrochloride/ |
Solubilité |
27.5 [ug/mL] (The mean of the results at pH 7.4) Sparingly soluble in water; practically insoluble in ethanol or ether In water, 8570 mg/L at 25 °C Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents. 8.57 mg/mL Slight soluble in water and ether Insoluble (in ethanol) |
Synonymes |
Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |
Pression de vapeur |
Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/ <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve)) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



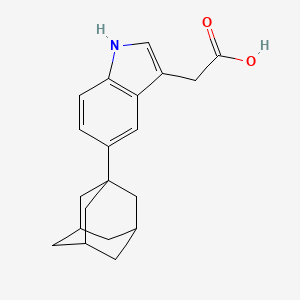
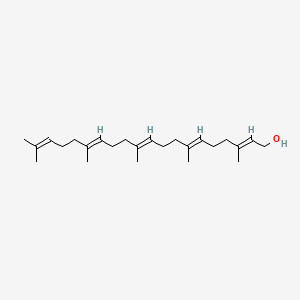

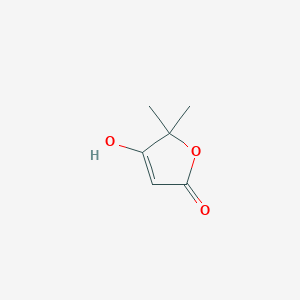
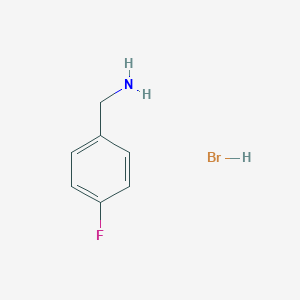



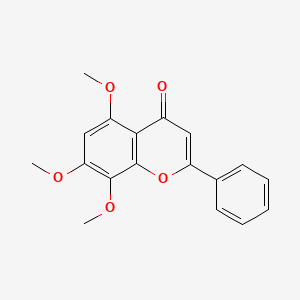
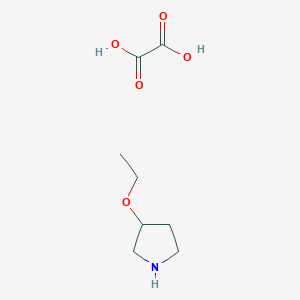
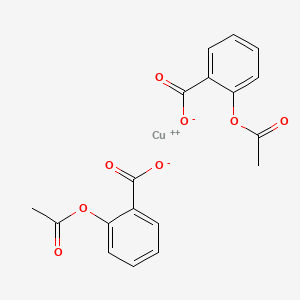
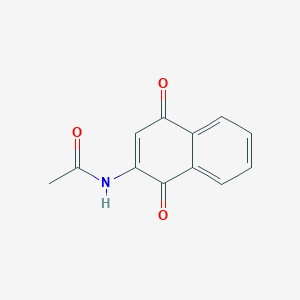
![Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate](/img/structure/B3028592.png)
